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Compound of Interest

Compound Name: 3-Pyridinecarboxaldehyde

Cat. No.: B140518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-, 3-, and 4-

pyridinecarboxaldehyde. The position of the formyl group on the pyridine ring significantly alters

the electronic properties of the molecule, leading to distinct reactivity profiles in key organic

transformations. Understanding these differences is crucial for synthetic strategy, reaction

optimization, and the development of novel pyridine-based therapeutics.

Physicochemical Properties
A summary of the key physicochemical properties of the three isomers is presented below.

These properties provide initial insights into their physical behavior and handling

characteristics.
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Property
2-
Pyridinecarboxalde
hyde

3-
Pyridinecarboxalde
hyde

4-
Pyridinecarboxalde
hyde

Molecular Formula C₆H₅NO C₆H₅NO C₆H₅NO

Molecular Weight 107.11 g/mol [1][2] 107.11 g/mol 107.11 g/mol [3]

CAS Number 1121-60-4[4] 500-22-1 872-85-5[3]

Boiling Point 181 °C[4] 78-81 °C / 10 mmHg
170.6-172.4 °C / 12

mmHg[3]

Density 1.126 g/mL at 25 °C[4] 1.141 g/mL at 20 °C Not specified

pKa 3.8 at 20 °C[4] Not specified Not specified

Appearance
Clear yellow to yellow-

brown liquid[4]

Clear brown-yellow

liquid

Colorless to yellow

liquid[3]

Principles of Reactivity: Electronic Effects
The reactivity of the pyridinecarboxaldehyde isomers is primarily governed by the electronic

interplay between the electronegative nitrogen atom and the electrophilic aldehyde carbon. The

nitrogen atom exerts both a negative inductive effect (-I) and a negative mesomeric

(resonance) effect (-M). The position of the aldehyde group relative to the nitrogen dictates the

extent of these effects, thereby influencing the electrophilicity of the carbonyl carbon.

The order of reactivity towards nucleophilic attack is generally 4- > 2- > 3-
pyridinecarboxaldehyde.

4-Pyridinecarboxaldehyde (para-isomer): The nitrogen atom at the para position can

effectively withdraw electron density from the carbonyl group through resonance, significantly

stabilizing the negative charge that develops on the oxygen atom in the transition state of

nucleophilic addition. This strong -M effect makes the carbonyl carbon highly electrophilic

and thus, the most reactive of the three isomers.

2-Pyridinecarboxaldehyde (ortho-isomer): Similar to the 4-isomer, the nitrogen at the ortho

position can delocalize the developing negative charge via resonance. However, the
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proximity of the nitrogen lone pair may cause some steric hindrance and electrostatic

repulsion, slightly diminishing its reactivity compared to the 4-isomer.

3-Pyridinecarboxaldehyde (meta-isomer): In the meta position, the nitrogen atom cannot

participate in resonance stabilization of the transition state of nucleophilic addition. Its

influence is primarily through the weaker, distance-dependent inductive effect (-I), which is

less effective at increasing the electrophilicity of the carbonyl carbon. Consequently, 3-
pyridinecarboxaldehyde is the least reactive towards nucleophiles.
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4-Pyridinecarboxaldehyde Reactivity 2-Pyridinecarboxaldehyde Reactivity 3-Pyridinecarboxaldehyde Reactivity

Structure: N at para position

Strong -M (Resonance) Effect
+ Strong -I (Inductive) Effect

Highly activated carbonyl
High reactivity towards nucleophiles

Structure: N at ortho position

Strong -M (Resonance) Effect
+ Strong -I (Inductive) Effect
(Potential steric hindrance)

Activated carbonyl
High reactivity (often slightly less than 4-)

Structure: N at meta position

No -M (Resonance) Effect
Weaker -I (Inductive) Effect

Less activated carbonyl
Lowest reactivity towards nucleophiles

Overall Reactivity:
4- > 2- > 3-
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Dissolve malononitrile
in ethanol (3 flasks)

Add 2-, 3-, and 4-
Pyridinecarboxaldehyde

to separate flasks

Add catalyst (e.g., piperidine)
to each flask simultaneously

Stir at room temperature

Monitor reaction progress
by TLC/HPLC at time intervals

Quench reaction and
precipitate with cold water

Filter, wash, and dry product

Determine yield and purity
(NMR, IR, MP)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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